Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%
Description
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride is a fluorinated amine derivative featuring two 2-(trifluoromethylthio)ethyl groups attached to a central nitrogen atom, with a hydrochloride counterion. The trifluoromethylthio (CF₃S) substituents contribute to its unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)-N-[2-(trifluoromethylsulfanyl)ethyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6NS2.ClH/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12;/h13H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAHGPNNQVWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)NCCSC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF6NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride (TFTEA.HCl) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethylthio groups enhances its stability and reactivity, making it a candidate for various biochemical applications. This article reviews the biological activity of TFTEA.HCl, including its mechanism of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
TFTEA.HCl consists of two trifluoromethylthioethyl groups attached to a central amine, which contributes to its distinctive chemical behavior. The trifluoromethyl groups are known for their ability to improve metabolic stability and influence binding interactions with biological targets.
The biological activity of TFTEA.HCl is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethylthio moiety can enhance binding affinity, thereby modulating enzyme activity or receptor signaling pathways. This modulation can lead to various biological effects, including:
- Inhibition of Enzyme Activity: TFTEA.HCl may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation: The compound might alter receptor signaling, impacting physiological responses.
Biological Activity Data
Research has indicated that TFTEA.HCl exhibits significant biological activity across various studies. Below is a summary of key findings:
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Inhibition of enzyme activity | Enzyme assays | |
| Interaction with RNA | Binding studies | |
| Cytotoxic effects in cancer cells | Cell viability assays |
Case Studies
- Enzyme Inhibition Study : A study demonstrated that TFTEA.HCl inhibited a specific enzyme involved in the detoxification pathway, leading to increased levels of reactive oxygen species (ROS) in treated cells. This suggests potential applications in enhancing the efficacy of chemotherapeutic agents by modulating detoxification processes.
- RNA Interaction : Another investigation explored the interactions between TFTEA.HCl and modified RNA molecules. The study found that the compound could stabilize RNA structures, which may have implications for RNA-based therapeutics.
- Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of TFTEA.HCl on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
TFTEA.HCl shares structural similarities with other fluorinated compounds but exhibits unique properties due to its specific trifluoromethylthio groups. A comparison with related compounds reveals distinct advantages:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Bis(2,2,2-trifluoroethyl)amine | Simple trifluoroethyl structure | Moderate enzyme inhibition |
| 2,2’-Bis(trifluoromethyl)benzidine | Aromatic system | Anticancer properties |
| TFTEA.HCl | Dual trifluoromethylthio structure | Enhanced stability and reactivity |
Comparison with Similar Compounds
The compound is compared below with structurally related amines, focusing on molecular properties, applications, and safety.
Structural and Molecular Comparison
Key Observations :
- Chlorine vs. Fluorine : Bis(2-chloroethyl)amine·HCl lacks fluorine but shares a similar amine·HCl backbone, making it more reactive (e.g., as an alkylating agent) compared to fluorinated analogs .
- Sulfur-Containing Analogs : Bis(2-thiophenemethyl)amine·HCl incorporates thiophene rings, which are π-electron-rich, contrasting with the electron-withdrawing CF₃S groups in the target compound .
Preparation Methods
Batch vs. Continuous-Flow Synthesis
Reagent Selection
-
N-(Trifluoromethylthio)phthalimide outperforms alternatives like AgSCF<sub>3</sub> due to reduced metal contamination and easier handling.
-
Thionyl chloride (SOCl<sub>2</sub>) is preferred over PCl<sub>5</sub> for chlorination due to milder conditions and fewer byproducts.
Challenges and Mitigation Strategies
-
Byproduct Formation : Phthalimide byproducts are removed via aqueous washes (5% NaHCO<sub>3</sub>).
-
Moisture Sensitivity : Reactions must be conducted under nitrogen or argon to prevent hydrolysis of -SCF<sub>3</sub> groups.
-
Purity Optimization : Recrystallization with ethanol/water (4:1) increases purity from 90% to 98% .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, and how can purity (≥98%) be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example:
React 2-mercaptoethylamine with trifluoromethyl iodide under basic conditions to introduce the trifluoromethylthio group.
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
Hydrochloride salt formation is achieved by treating the free amine with HCl gas in anhydrous ether, followed by recrystallization in ethanol to achieve ≥98% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use elemental analysis (C, H, N, S) and NMR (<sup>1</sup>H, <sup>19</sup>F) to confirm structural integrity .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy :
- <sup>1</sup>H NMR: Peaks near δ 3.2–3.5 ppm (CH2 adjacent to amine) and δ 2.8–3.0 ppm (CH2-S-CF3).
- <sup>19</sup>F NMR: Single peak near δ -65 ppm (CF3 group).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .
Advanced Research Questions
Q. What strategies mitigate discrepancies in reactivity data for trifluoromethylthio-containing amines?
- Methodological Answer :
- Electronic Effects : The CF3S group is strongly electron-withdrawing (Hammett σp ≈ 0.8), reducing amine nucleophilicity. Adjust reaction conditions (e.g., use polar aprotic solvents like DMF) to enhance reactivity in nucleophilic substitutions .
- Steric Effects : The bulky CF3S group may hinder access to reactive sites. Employ kinetic studies (e.g., pseudo-first-order assays) to quantify steric contributions .
Q. How does the compound interact with biological targets in pharmacological studies?
- Methodological Answer :
- Receptor Binding : Use radioligand displacement assays (e.g., <sup>3</sup>H-labeled competitors) to measure affinity for amine receptors (e.g., GPCRs).
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for metabolite identification (e.g., oxidation at sulfur or dealkylation) .
- Mechanistic Insight : The CF3S group enhances lipophilicity (logP ≈ 1.5–2.0), improving membrane permeability but potentially increasing toxicity. Balance via SAR studies with hydrophilic substituents .
Q. What analytical approaches resolve contradictions in thermal stability reports?
- Methodological Answer :
- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify decomposition onset (typically >200°C for hydrochloride salts).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., free amine or sulfur oxides) indicate hydrolysis susceptibility .
Safety and Handling
Q. What protocols ensure safe handling given structural similarities to mutagenic compounds?
- Methodological Answer :
- Containment : Use fume hoods and sealed reactors for synthesis. Avoid inhalation/contact (LD50 data for analogues: ~200 mg/kg in rodents).
- Waste Disposal : Quench excess amine with hypochlorite solution before disposal .
Applications in Research
Q. How is this compound utilized in material science or catalysis?
- Methodological Answer :
- Ligand Design : Coordinate with transition metals (e.g., Pd, Cu) via the amine group for cross-coupling catalysis. Test activity in Suzuki-Miyaura reactions .
- Polymer Chemistry : Incorporate into polyamines for anion-exchange membranes. Characterize conductivity and stability under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
